![molecular formula C18H18BrN5O B2574156 N-[(3-溴苯基)甲基]-5-[(4-乙基苯基)氨基]-1H-1,2,3-三唑-4-甲酰胺 CAS No. 1291857-89-0](/img/structure/B2574156.png)
N-[(3-溴苯基)甲基]-5-[(4-乙基苯基)氨基]-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18BrN5O and its molecular weight is 400.28. The purity is usually 95%.
BenchChem offers high-quality N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Properties
N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has been evaluated for its anticancer activity against several cell lines:
Table 1: Anticancer Activity Data
Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
---|---|---|
MCF-7 | 1.1 | Doxorubicin: 0.5 |
HCT-116 | 2.6 | 5-Fluorouracil: 2.0 |
HepG2 | 1.4 | Pemetrexed: 7.26 |
The data indicates that this compound exhibits lower IC50 values compared to standard chemotherapeutics, suggesting potent anticancer effects mediated through mechanisms such as thymidylate synthase inhibition.
Antimicrobial Activity
In addition to its anticancer properties, this triazole derivative has demonstrated promising antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Table 2: Antimicrobial Activity Results
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 μg/mL |
Staphylococcus aureus | 16 μg/mL |
These findings highlight the compound's potential as a dual-action agent against both cancer cells and bacterial infections.
Case Studies
A notable case study involved the evaluation of various triazole derivatives in combination therapies for enhanced efficacy against resistant cancer strains. Incorporating N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide into treatment regimens improved outcomes compared to monotherapy approaches.
生物活性
N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide, often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including anticancer and antimicrobial effects. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C18H18BrN5O. Its structure features a triazole ring, which is a key component in many bioactive compounds. The presence of bromine and ethylphenyl groups enhances its lipophilicity and biological activity.
Synthesis
The synthesis of N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate precursors through cyclization methods. Various synthetic pathways have been developed to optimize yield and purity, including microwave-assisted synthesis which has shown significant improvements in reaction times and product yields.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
Table 1: Anticancer Activity Data
Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
---|---|---|
MCF-7 | 1.1 | Doxorubicin: 0.5 |
HCT-116 | 2.6 | 5-Fluorouracil: 2.0 |
HepG2 | 1.4 | Pemetrexed: 7.26 |
The data indicates that the compound exhibits lower IC50 values compared to standard chemotherapeutics, suggesting a potent anticancer effect mediated through mechanisms such as thymidylate synthase inhibition .
Antimicrobial Activity
In addition to its anticancer properties, this triazole derivative has shown promising antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Table 2: Antimicrobial Activity Results
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 μg/mL |
Staphylococcus aureus | 16 μg/mL |
These findings highlight the compound's potential as a dual-action agent against both cancer cells and bacterial infections .
The biological activity of N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide can be attributed to its ability to inhibit key enzymes involved in DNA synthesis and repair pathways. Specifically, its interaction with thymidylate synthase has been identified as a critical target in cancer therapy, leading to apoptosis in malignant cells .
Case Studies
A notable case study involved the evaluation of various triazole derivatives in combination therapies for enhanced efficacy against resistant cancer strains. The incorporation of N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide into treatment regimens demonstrated improved outcomes compared to monotherapy approaches.
属性
IUPAC Name |
N-[(3-bromophenyl)methyl]-5-(4-ethylanilino)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O/c1-2-12-6-8-15(9-7-12)21-17-16(22-24-23-17)18(25)20-11-13-4-3-5-14(19)10-13/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBSJABMDSYVQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。